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molecular formula C9H16O B8375059 3-Ethyl-3-methylcyclohexan-1-one

3-Ethyl-3-methylcyclohexan-1-one

Cat. No. B8375059
M. Wt: 140.22 g/mol
InChI Key: HPFWICIZVJFFNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05908945

Procedure details

1.1 g (10 mmol) of 3-methyl-cyclohex-2-en-1-one and 14 mg (0.2 mmol) of CuBr are introduced into 15 ml of THF. 5.78 ml (11 mmol) of a 1.6 molar triethylaluminum solution in toluene and 2.16 g (20 mmol) of trimethylsilyl chloride are added at 0° C. and stirred for 3 hours at room temperature. It is hydrolyzed with 10 ml of 1N hydrochloric acid, extracted with ethyl acetate and the solvent is evaporated. After chromatography on silica gel, 1.26 g (90% of theory) of 3-ethyl-3-methyl-cyclohexanone is obtained.
Quantity
1.1 g
Type
reactant
Reaction Step One
[Compound]
Name
CuBr
Quantity
14 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.16 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1CC[CH2:5][C:4](=[O:8])[CH:3]=1.C([Al]([CH2:14][CH3:15])CC)C.C[Si](Cl)(C)C.Cl.[C:22]1(C)C=CC=C[CH:23]=1>C1COCC1>[CH2:22]([C:14]1([CH3:15])[CH2:1][CH2:2][CH2:3][C:4](=[O:8])[CH2:5]1)[CH3:23]

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
CC1=CC(CCC1)=O
Name
CuBr
Quantity
14 mg
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Al](CC)CC
Name
Quantity
2.16 g
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)C1(CC(CCC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.26 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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